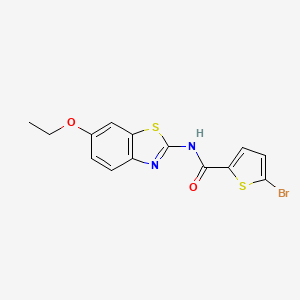

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHFWVSEQNLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

Introduction of Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

Formation of Thiophene Ring: The thiophene ring can be synthesized through a cross-coupling reaction, such as the Suzuki or Stille coupling, involving a thiophene derivative and an appropriate halide.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting the carboxamide to an amine.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling Reactions: More complex benzothiazole derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Medicine: It has been investigated for its potential anti-tubercular, anti-inflammatory, and anticancer activities.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in the heterocyclic substituent attached to the carboxamide group:

Key Observations :

Comparison :

- The target compound’s synthesis likely requires similar coupling strategies (e.g., TiCl4-mediated amidation or Suzuki cross-coupling), but the 6-ethoxy group on benzothiazole may necessitate protective group strategies to avoid side reactions.

Computational and Physicochemical Properties

DFT studies on analogs reveal trends in reactivity and nonlinear optical (NLO) behavior:

Biological Activity

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The molecular formula of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is with a molecular weight of approximately 384.228 g/mol. The structure features a thiophene ring, a benzothiazole moiety, and an amide functional group, which are key to its biological activity.

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Studies have shown that benzothiazole derivatives often exhibit antimicrobial properties by inhibiting essential enzymes in pathogenic bacteria and fungi. The presence of the thiophene ring enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing bioavailability.

Antimicrobial Activity

Recent research has demonstrated that 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies indicated that this compound has a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 95 |

| Escherichia coli | 150 | 90 |

| Candida albicans | 200 | 85 |

Anti-Tubercular Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-tubercular activity. A study reported that it exhibited moderate inhibition against Mycobacterium tuberculosis, with an IC50 value of approximately 25 µg/mL. The compound's mechanism involves the disruption of mycolic acid synthesis in the bacterial cell wall .

Cytotoxicity Studies

The cytotoxic effects of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have been assessed in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 15 µM and 20 µM respectively. Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines through the activation of caspase pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound in combination with standard antibiotics against resistant bacterial strains. The results indicated that co-administration enhanced the antibacterial effects significantly, suggesting potential use as an adjuvant therapy .

- Case Study on Anticancer Activity : In a preclinical trial involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, including increased expression levels of p53 and active caspase-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.